Ethyl 4-(2-ethoxyacetamido)benzoate
Description
Ethyl 4-(2-ethoxyacetamido)benzoate is an ester derivative of benzoic acid featuring a 2-ethoxyacetamido substituent at the para position of the aromatic ring. The compound’s synthesis typically involves condensation reactions, such as coupling ethoxyacetyl chloride with ethyl 4-aminobenzoate, followed by purification via silica chromatography .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-[(2-ethoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-9-12(15)14-11-7-5-10(6-8-11)13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
YJKGLXJLKONYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-ethoxyacetamido)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-aminobenzoate with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxyacetamido)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Produces 4-aminobenzoic acid and ethoxyacetic acid.
Reduction: Produces ethyl 4-(2-ethoxyethylamino)benzoate.
Substitution: Produces various substituted amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-ethoxyacetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-(2-ethoxyacetamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as acetylcholine esterase, leading to its potential use as a local anesthetic . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamido Side Chain
The acetamido group’s substituent significantly influences the compound’s reactivity, solubility, and biological activity. Key analogs include:
Ethyl 4-(2-chloroacetamido)benzoate
- Substituent : 2-chloroacetamido (Cl instead of ethoxy).
- Molecular Weight : 241.7 g/mol (vs. ~265.3 g/mol for the ethoxy variant).
- Properties : The chloro group enhances electrophilicity, making this compound reactive in nucleophilic substitutions (e.g., SN2 reactions). It serves as a precursor for synthesizing thiol- or amine-linked derivatives .
Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate
- Substituent: Phenoxy group with ethoxy and formyl moieties.
- Molecular Weight : ~385.4 g/mol.
- Properties : The formyl group enables participation in Schiff base formation or crosslinking reactions, suggesting utility in polymer chemistry or drug conjugation .
Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate
- Substituent : Branched chain with acetamido and ethoxy groups.
- Molecular Weight : 342.17 g/mol.
- Characterized by NMR and HRMS for structural validation .
Heterocyclic and Aromatic Modifications
Compounds with heterocyclic or extended aromatic systems demonstrate distinct pharmacological or material properties:
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate)
- Substituent : 3-methylisoxazole-linked phenethoxy group.
- Such derivatives are explored in antimicrobial or anti-inflammatory drug development .
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate
Physicochemical and Functional Comparisons
| Compound Name | Substituent | Molecular Weight | Solubility (Predicted) | Key Applications |
|---|---|---|---|---|
| Ethyl 4-(2-ethoxyacetamido)benzoate | 2-ethoxyacetamido | 265.3 g/mol | Moderate in organic solvents | Intermediate for drug synthesis |
| Ethyl 4-(2-chloroacetamido)benzoate | 2-chloroacetamido | 241.7 g/mol | Low (polar aprotic solvents) | Reactive intermediate |
| Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate | Phenoxy-formyl-acetamido | 385.4 g/mol | Low (requires DMF/DMSO) | Polymer crosslinking |
| I-6473 | Isoxazole-phenethoxy | ~370.4 g/mol | Moderate in ethanol | Antimicrobial agents |
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